![molecular formula C21H29ClN2O7 B2814259 2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-1-morpholinoethanone oxalate CAS No. 1396872-37-9](/img/structure/B2814259.png)
2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-1-morpholinoethanone oxalate
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The piperidine ring, for example, is often involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would need to be determined experimentally .Scientific Research Applications
Catalytic Applications in Organic Reactions
2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-1-morpholinoethanone oxalate has been noted for its potential role in catalysis within organic reactions. Specifically, the structural analogs of this compound involving morpholine and piperidine rings have demonstrated significant catalytic efficiency. These compounds have been employed in various organic reactions, including the Heck reaction, showcasing their utility in facilitating bond formation in organic synthesis. The efficacy of these catalysts is evident through high turnover number (TON) and turnover frequency (TOF) values, indicating their potential for practical applications in organic chemistry (Singh et al., 2013).
Structural Chemistry and Coordination with Metals
The compound and its derivatives have been a subject of study in the field of structural chemistry, particularly concerning their coordination with metals. The structural features of these compounds, including the arrangement of their morpholine and piperidine components, have been explored through X-ray crystallography and other spectroscopic methods. These studies shed light on the geometrical configuration and the nature of bonding within these complexes, providing insights into their potential applications in material science and catalysis (Majumder et al., 2016).
Role in Synthesis of Heterocyclic Compounds
This chemical framework is instrumental in the synthesis of various heterocyclic compounds. Its utility in the synthesis of quinoline derivatives, oxadiazoles, and quinazolinones highlights its versatility and importance in medicinal chemistry. These heterocyclic structures are crucial in the development of pharmaceuticals, indicating the significance of 2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-1-morpholinoethanone oxalate in drug discovery and development (Gouda & El‐Bana, 2022; Rao et al., 2014; Acharyulu et al., 2008).
Insights from Crystallography and Surface Analysis
The compound's crystal structure and surface interactions have been meticulously analyzed, providing valuable information on its molecular geometry, stability, and potential interactions. These analyses are crucial for understanding the compound's behavior in solid-state and its potential applications in material science and pharmaceutical formulations (Prasad et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-1-morpholin-4-ylethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3.C2H2O4/c20-18-3-1-16(2-4-18)14-25-15-17-5-7-21(8-6-17)13-19(23)22-9-11-24-12-10-22;3-1(4)2(5)6/h1-4,17H,5-15H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPODDPLUYUREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC(=O)N3CCOCC3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-1-morpholinoethanone oxalate |
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